Methyl 3,5-diformylindolizine-1-carboxylate
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Overview
Description
Methyl 3,5-diformylindolizine-1-carboxylate (CAS# 163556-04-5) is a useful research chemical . It is a carbethoxy derivative of methimazole . Its molecular weight is 231.20 and its molecular formula is C12H9NO4 .
Molecular Structure Analysis
The molecular structure of Methyl 3,5-diformylindolizine-1-carboxylate is represented by the SMILES string: COC(=O)C1=C2C=CC=C(N2C(=C1)C=O)C=O . The InChI key for this compound is ROYXGFIJSNOFGY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Methyl 3,5-diformylindolizine-1-carboxylate has a molecular weight of 231.20 . Its boiling point is 437ºC at 760 mmHg . The density of this compound is 1.407g/cm³ .Scientific Research Applications
Indole derivatives, which are structurally similar to Methyl 3,5-diformylindolizine-1-carboxylate, have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Indole and indolizines are an important class of N-fused heterocyclic compounds due to their interesting biological and optical properties . Different strategies for generating diverse collections of small molecules with indole and indolizine moieties have been developed . They can be synthesized by means of classical and nonclassical pathways .
Indolizines, in general, have been the subject of numerous studies due to their interesting biological and optical properties . They serve as precursors for widespread indolizidine alkaloids . The synthesis of indolizines has been achieved through various strategies, including classical methodologies such as Scholtz or Chichibabin reactions, as well as new pathways like transition metal-catalyzed reactions and approaches based on oxidative coupling .
Indolizines, in general, have been the subject of numerous studies due to their interesting biological and optical properties . They serve as precursors for widespread indolizidine alkaloids . The synthesis of indolizines has been achieved through various strategies, including classical methodologies such as Scholtz or Chichibabin reactions, as well as new pathways like transition metal-catalyzed reactions and approaches based on oxidative coupling .
Safety And Hazards
properties
IUPAC Name |
methyl 3,5-diformylindolizine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-17-12(16)10-5-9(7-15)13-8(6-14)3-2-4-11(10)13/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYXGFIJSNOFGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=C(N2C(=C1)C=O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394050 |
Source
|
Record name | Methyl 3,5-diformylindolizine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-diformylindolizine-1-carboxylate | |
CAS RN |
163556-04-5 |
Source
|
Record name | Methyl 3,5-diformylindolizine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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